molecular formula C20H24N6O2 B14933013 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B14933013
M. Wt: 380.4 g/mol
InChI Key: UIZGBZXURZIEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves multiple steps, including the formation of the triazolopyridazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one include other triazolopyridazines and phenylpiperazine derivatives. Examples include:

    Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores but different substituents.

    Phenylpiperazine Derivatives: Compounds with the phenylpiperazine moiety but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Comparative studies with similar compounds can help highlight its distinct properties and potential advantages.

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C20H24N6O2/c1-28-19-11-10-18-22-21-17(26(18)23-19)8-5-9-20(27)25-14-12-24(13-15-25)16-6-3-2-4-7-16/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3

InChI Key

UIZGBZXURZIEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.